![molecular formula C16H19N3O2 B2656216 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 1448127-91-0](/img/structure/B2656216.png)
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide
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Description
The compound “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” is a related compound with the CAS Number: 1226334-07-1 . It has a molecular weight of 152.2 . Another related compound is “1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine” with a molecular weight of 165.24 .
Molecular Structure Analysis
The molecular formula for “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” is C8H12N2O and for “1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine” is C9H15N3 .Physical And Chemical Properties Analysis
The physical and chemical properties for “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” and “1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine” are not fully detailed in the sources I found .Scientific Research Applications
Computational and Pharmacological Evaluation of Pyrazole Derivatives
Pyrazole derivatives have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. For example, certain derivatives have shown moderate inhibitory effects across various assays, demonstrating affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), correlating with analgesic and anti-inflammatory effects. Others have shown significant antioxidant potential and potency in toxicity assessment and tumor inhibition studies (M. Faheem, 2018).
Antimicrobial Applications
Research into novel thiazole, pyridone, and pyrazole derivatives bearing a biologically active sulfonamide moiety has highlighted their potential as antimicrobial agents. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens (E. Darwish et al., 2014).
Antioxidant and Coordination Complexes
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been explored for their antioxidant activity. These complexes, through various hydrogen bonding interactions, exhibit significant antioxidant activity, emphasizing the structural influence on their pharmacological properties (K. Chkirate et al., 2019).
Heterocyclic Synthesis and Antifungal Activity
The synthesis of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives and their evaluation against Candida albicans revealed MIC values ≤ 25 μg/mL, indicating their potent antifungal activity. Such findings suggest the utility of pyrazole derivatives in developing new antifungal agents (H. Maruoka et al., 2008).
COX-2 Inhibitors and Anti-inflammatory Applications
The development of sulfonamide-containing 1,5-diarylpyrazole derivatives as COX-2 inhibitors for potential use in treating conditions like rheumatoid arthritis and osteoarthritis has been a significant area of research. This includes compounds like celecoxib, highlighting the therapeutic applications of pyrazole derivatives in inflammation and pain management (T. Penning et al., 1997).
properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19-15(12-7-8-12)9-13(18-19)10-17-16(20)11-21-14-5-3-2-4-6-14/h2-6,9,12H,7-8,10-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQCLHPJZNOHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)COC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide |
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